Benzotriazole-5-carboxylic acid

Beschreibung

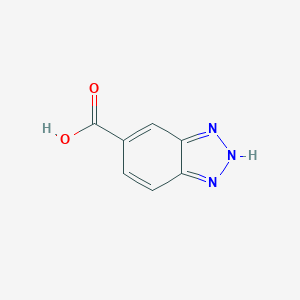

Structure

3D Structure

Eigenschaften

IUPAC Name |

2H-benzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOVBFFLXKJFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881049 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23814-12-2, 60932-58-3 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023814122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060932583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazolecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-benzotriazolecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzotriazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzotriazole-5-carboxylic Acid from 3,4-diaminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzotriazole-5-carboxylic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The primary synthetic route detailed herein is the diazotization of 3,4-diaminobenzoic acid followed by intramolecular cyclization. This method is widely employed due to its efficiency and high purity yields.[1]

Reaction Principle

The synthesis of this compound from 3,4-diaminobenzoic acid is a classic example of diazotization followed by cyclization. The reaction proceeds by treating 3,4-diaminobenzoic acid with a diazotizing agent, typically sodium nitrite, in an acidic medium at low temperatures.[1] One of the amino groups is converted into a diazonium salt, which then undergoes an intramolecular cyclization with the remaining amino group to form the stable triazole ring of the benzotriazole structure.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound from 3,4-diaminobenzoic acid, offering a comparative view of different reaction conditions and their outcomes.

| Starting Material | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| 3,4-diaminobenzoic acid | Sodium nitrite, Glacial acetic acid | Water, Glacial acetic acid | Room temperature after initial exotherm | 30 minutes | 83 | 151 | [2] |

| 3,4-diaminobenzoic acid | Sodium nitrite | Acetic acid, Water | < 5 | 2 hours | 72 | 300 (decomposition) | [3] |

| 3,4-diaminobenzoic acid | Sodium nitrite, Glacial acetic acid | Lithium hydroxide monohydrate | 0 - 5 | Not Specified | 91 | Not Specified | [4] |

| 3,4-diaminobenzoic acid | Sodium nitrite | Aqueous Acetic acid | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, adapted from established laboratory procedures.

Protocol 1: Synthesis in Acetic Acid and Water

This protocol is based on the procedure described by PrepChem.[3]

Materials:

-

3,4-diaminobenzoic acid (15.2 g, 0.1 mol)

-

Acetic acid (100 ml)

-

Water (50 ml + 30 ml)

-

Sodium nitrite (10 g, 0.14 mol)

-

Methanol (for recrystallization)

Procedure:

-

Dissolve 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid in a mixture of 100 ml of acetic acid and 50 ml of water.

-

Cool the solution to below 5°C using an ice bath.

-

Prepare a solution of 10 g (0.14 mol) of sodium nitrite in 30 ml of water.

-

Add the sodium nitrite solution dropwise to the cooled 3,4-diaminobenzoic acid solution with constant stirring.

-

After the addition is complete, continue to stir the mixture at room temperature for 2 hours.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from methanol to obtain pure this compound.

Protocol 2: Synthesis in Glacial Acetic Acid

This protocol is adapted from a study comparing conventional and microwave-assisted synthesis.[2]

Materials:

-

3,4-diaminobenzoic acid (2 g, 13.15 mmol)

-

Glacial acetic acid (5 ml, 75.36 mmol)

-

Sodium nitrite (1 g, 16.66 mmol)

-

Water (5 ml)

Procedure:

-

Create a suspension of 2 g (13.15 mmol) of 3,4-diaminobenzoic acid in 5 ml of glacial acetic acid and stir magnetically.

-

Prepare a solution of 1 g (16.66 mmol) of sodium nitrite in 5 ml of water.

-

Add the sodium nitrite solution to the suspension of 3,4-diaminobenzoic acid in one portion while stirring. A slight increase in temperature will be observed.

-

Continue stirring until the reaction mixture returns to room temperature (approximately 30 minutes).

-

Collect the product by filtering the reaction mixture.

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from 3,4-diaminobenzoic acid.

Caption: Synthesis workflow for this compound.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods. An example of 1H NMR data is as follows:

-

1H NMR: 8.543 δ (s, 1H, aromatic proton of benzotriazole, Hd), 8.033 δ (d, 1H, aromatic proton of benzotriazole, Hc), 7.966 δ (d, 1H, aromatic proton of benzotriazole, Hb), 2.520 δ (s, 1H, N–H of benzotriazole).[2]

-

IR (cm-1): 3510 (N–H stretch), 3400–2400 (O–H stretch of carboxylic acid), 3030 (Aromatic C-H stretch), 1707 (C=O stretch of α-β unsaturated acids), 1304 (C–N bending).[2]

Safety Considerations

-

Sodium nitrite is a strong oxidizing agent and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction can be exothermic.[2] Proper temperature control is crucial to avoid side reactions and ensure safety.

-

Work in a well-ventilated fume hood.

This guide provides a foundational understanding of the synthesis of this compound. For further applications and derivatizations, researchers are encouraged to consult the cited literature.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzotriazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Benzotriazole-5-carboxylic acid (C₇H₅N₃O₂) is a heterocyclic organic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a carboxylic acid group substitution.[1] This unique structure imparts a range of chemical and biological properties that make it a significant molecule in medicinal chemistry and materials science.[2] As a derivative of benzotriazole, a privileged scaffold in drug discovery, it serves as a crucial intermediate for synthesizing compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] Its ability to act as a bifunctional ligand also allows for the formation of complex coordination polymers and metal-organic frameworks (MOFs).[2][3] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its synthesis and derivatization, and a visualization of its role in biological pathways.

Core Physicochemical Properties

This compound typically appears as a white to off-white or light yellow crystalline powder.[1][4][5] The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N₃O₂ | [5][6] |

| Molecular Weight | 163.13 g/mol | [4][6] |

| Melting Point | 300-305 °C (may decompose) | [4][5][7] |

| Boiling Point | 455.9 °C at 760 mmHg | [5] |

| Density | 1.617 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.47 ± 0.30 (Predicted) | [1][4][5] |

| LogP | 0.5 - 0.656 | [5][6] |

| Vapor Pressure | 4.18 x 10⁻⁹ mmHg at 25°C | [4][5] |

| Flash Point | 229.5 °C | [5] |

| Refractive Index | 1.763 | [4][5] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental and industrial settings.

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble | [1] |

| Dimethylformamide (DMF) | Slightly soluble / 16 mg/mL | [4][5][8] |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [8] |

| Ethanol | 5 mg/mL | [8] |

| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble (~0.5 mg/mL with DMF co-solvent) | [8] |

Experimental Protocols

The synthesis and derivatization of this compound are fundamental processes for its use in research and development.

Synthesis of this compound

A common and efficient method for synthesizing the title compound is through the diazotization and subsequent intramolecular cyclization of 3,4-diaminobenzoic acid.[2]

Methodology:

-

A suspension of 3,4-diaminobenzoic acid (e.g., 15.2 g, 0.1 mol) is prepared in a mixture of glacial acetic acid (100 mL) and water (50 mL).[7]

-

The mixture is cooled to a temperature below 5°C using an ice bath.[7]

-

A solution of sodium nitrite (e.g., 10 g, 0.14 mol) in water (30 mL) is added dropwise to the suspension while maintaining the cool temperature and stirring.[7] The in-situ formation of nitrous acid leads to the diazotization of one of the amino groups.[2]

-

The reaction is allowed to proceed with stirring for approximately 2 hours at room temperature, during which the intramolecular cyclization occurs to form the benzotriazole ring.[7]

-

The resulting precipitate, this compound, is collected by filtration.[7][9]

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the final product.[7] This process typically results in yields between 72% and 88%.[2][7]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 60932-58-3 | Benchchem [benchchem.com]

- 3. This compound | 23814-12-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Benzotriazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of benzotriazole-5-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the compound's molecular characteristics, synthesis, and its role as a versatile building block in the formation of supramolecular structures.

Introduction to this compound

This compound (C₇H₅N₃O₂) is a derivative of benzotriazole, featuring a carboxylic acid group at the 5-position of the benzene ring.[1] This substitution provides a critical functional handle for various chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and functional materials.[2] The planar benzotriazole ring system, coupled with the hydrogen bonding capabilities of the carboxylic acid and the triazole moiety, dictates its solid-state architecture and its interactions with other molecules.[2][3] Its ability to act as a bifunctional ligand has led to extensive exploration in the field of coordination chemistry, resulting in the formation of diverse metal-organic frameworks (MOFs).

Molecular and Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its application and analysis.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 163.13 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bond Count | 1 | [4] |

Synthesis and Crystallization

The primary synthetic route to this compound involves the diazotization of 3,4-diaminobenzoic acid.[1]

Experimental Protocol: Synthesis

A suspension of 3,4-diaminobenzoic acid in glacial acetic acid is prepared and stirred. An aqueous solution of sodium nitrite is then added in one portion. The reaction is exothermic, and stirring is continued until the reaction mixture returns to room temperature. The product is then collected by filtration.

Experimental Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a compound like this compound follows a standardized workflow, from synthesis to data analysis.

Crystallographic Analysis and Structural Features

Although specific crystallographic data for the free acid is not detailed in the provided search results, analysis of its coordination complexes reveals key structural insights. This compound acts as a versatile ligand, utilizing both the triazole nitrogen atoms and the carboxylate oxygen atoms for coordination.[5]

Hydrogen Bonding Networks

The presence of both hydrogen bond donors (N-H of the triazole and O-H of the carboxylic acid) and acceptors (triazole nitrogens and carboxylate oxygens) allows for the formation of extensive hydrogen-bonded networks in the solid state.[3] These interactions are fundamental to the packing of the molecules in the crystal lattice and play a crucial role in the formation of co-crystals.[6]

The logical relationship of functional groups contributing to the supramolecular assembly is depicted below.

Role in Coordination Polymers

In the presence of metal ions, this compound readily forms coordination polymers.[5] The connectivity and dimensionality of these structures are influenced by the coordination preferences of the metal center and the versatile binding modes of the ligand.[5] For instance, studies on cupric complexes have shown the formation of zero-, two-, and three-dimensional networks.[5]

Conclusion

This compound is a molecule of significant interest due to its rich structural chemistry and its utility as a synthon in drug development and materials science. While a definitive crystal structure of the free acid is not publicly available in the searched literature, the analysis of its derivatives and coordination compounds provides valuable insights into its solid-state behavior, which is dominated by extensive hydrogen bonding and π-π stacking interactions. Further research to elucidate the crystal structure of the unbound molecule would be highly beneficial for a more complete understanding of its properties and for the rational design of new materials and pharmaceutical agents.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 60932-58-3 | Benchchem [benchchem.com]

- 3. japtronline.com [japtronline.com]

- 4. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzotriazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Benzotriazole-5-carboxylic acid. The information presented herein is intended to support research, drug development, and quality control activities where the precise structural elucidation of this compound is critical.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆), which can solubilize the compound and allows for the observation of exchangeable protons.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-4 | 8.54 | s |

| H-7 | 8.03 | d |

| H-6 | 7.97 | d |

| COOH | ~12.0 | br s |

| NH | 2.52 | s |

d: doublet, s: singlet, br s: broad singlet

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O | 167.0 - 168.0 |

| C-5 | 130.0 - 132.0 |

| C-7a | 145.0 - 146.0 |

| C-3a | 133.0 - 134.0 |

| C-4 | 120.0 - 121.0 |

| C-7 | 118.0 - 119.0 |

| C-6 | 125.0 - 126.0 |

Note: The chemical shift ranges for ¹³C NMR are based on typical values for similar structures and the general ranges found in the literature. Precise peak assignments may require 2D NMR techniques.

Experimental Protocol for NMR Analysis

The following provides a general methodology for the acquisition of high-quality NMR spectra of this compound.

2.1 Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2.2 NMR Spectrometer and Parameters

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field strength of 300 MHz or higher is recommended.[1]

-

Solvent: DMSO-d₆.[1]

-

Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]

-

Temperature: Ambient probe temperature is typically sufficient.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment is generally used.

-

Acquisition Parameters: Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.

-

Acquisition Parameters: A wider spectral width (e.g., 0-200 ppm) is required. A significantly larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Visualizations

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

Experimental Workflow for NMR Analysis

This flowchart outlines the key steps involved in obtaining the NMR spectral data for this compound.

Caption: General workflow for NMR spectral analysis.

References

An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of Benzotriazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Benzotriazole-5-carboxylic acid (BTA-5C). It details the characteristic vibrational frequencies, experimental protocols for sample preparation and analysis, and the interpretation of the resulting spectra. This information is crucial for the identification, purity assessment, and structural elucidation of BTA-5C in various research and development settings.

Introduction to this compound and FT-IR Spectroscopy

This compound is a heterocyclic compound belonging to the benzotriazole family. Its unique structure, featuring a fused benzene and triazole ring with a carboxylic acid substituent, results in a distinct infrared spectrum that is valuable for its characterization.[1] The molecule's structure allows for various chemical interactions, including hydrogen bonding and π-π stacking, which are significant in its biological and material science applications.[1]

FT-IR spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule's vibrational and rotational modes.[2][3] This absorption pattern is unique to each molecule, acting as a "molecular fingerprint." For BTA-5C, FT-IR is instrumental in identifying its key functional groups: the N-H bond of the triazole ring, the O-H and C=O bonds of the carboxylic acid group, and the C-H bonds of the aromatic ring.[1]

FT-IR Spectral Data of this compound

The FT-IR spectrum of BTA-5C exhibits several characteristic absorption bands. The precise wavenumbers can vary slightly based on the sample preparation method and the physical state of the sample.[1] The key vibrational modes and their typical wavenumber ranges are summarized in the table below.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| O-H (Carboxylic Acid) | Stretching (Broad) | 2500 - 3300 | Strong | [1] |

| N-H (Triazole) | Stretching | 3201 - 3345 | Medium | [1] |

| C-H (Aromatic) | Stretching | 3024 - 3047 | Medium | [1] |

| C=O (Carboxylic Acid) | Stretching | 1655 - 1696 | Strong | [1] |

| C=C (Aromatic) | Stretching | 1600 - 1475 | Medium | |

| N=N (Triazole) | Stretching | ~1247 | Medium | [4] |

| N-N (Triazole) | Stretching | ~1078 | Medium | [1] |

| C-H (Aromatic) | In-plane Bending | 1207, 876 | Medium | [4] |

| C-H (Aromatic) | Out-of-plane Bending | 774, 743 | Strong | [4] |

Note: The broadness of the O-H stretching band is due to hydrogen bonding.

Experimental Protocols

The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For solid samples like BTA-5C, the two most common methods are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

This is a traditional and widely used transmission method for solid samples.[5] The goal is to create a thin, transparent pellet containing the sample dispersed in an IR-transparent medium, typically KBr.[6]

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle[7]

-

Hydraulic press and pellet die set[7]

-

Spectroscopy-grade Potassium Bromide (KBr), dried[7]

-

This compound sample

-

Spatula and weighing paper

-

Heat lamp or oven (for drying KBr)

Protocol:

-

Drying: Dry the KBr powder in an oven at approximately 110°C to remove any absorbed moisture, which can interfere with the spectrum.[8] Store the dried KBr in a desiccator.

-

Grinding: Place 1-2 mg of the BTA-5C sample into a clean, dry agate mortar.[5] Grind the sample to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[9] Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[7]

-

Pellet Formation: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply a pressure of 8-10 metric tons for 1-2 minutes to form a transparent or semi-transparent pellet.[7][10] If the die has a vacuum port, applying a vacuum during pressing can help remove trapped air and improve pellet quality.[10]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Record the FT-IR spectrum according to the instrument's operating procedure.

KBr Pellet Method Workflow

ATR is a modern and rapid technique that requires minimal sample preparation.[9] The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory

-

This compound sample

-

Spatula

-

Solvent (e.g., isopropanol or ethanol) for cleaning the ATR crystal

Protocol:

-

Background Spectrum: Ensure the ATR crystal is clean.[9] Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the BTA-5C powder directly onto the ATR crystal, ensuring the crystal surface is fully covered.[9]

-

Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample.[9] This ensures good contact between the sample and the crystal.

-

Spectrum Acquisition: Record the FT-IR spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft cloth to prevent cross-contamination.

ATR-FTIR Method Workflow

Interpretation of the Spectrum

The FT-IR spectrum of BTA-5C provides a wealth of structural information:

-

O-H and N-H Stretching Region (3500-2500 cm⁻¹): The most prominent feature is a very broad absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[1] Overlapping with this broad band, a sharper peak corresponding to the N-H stretch of the triazole ring can often be observed around 3200-3300 cm⁻¹.[1]

-

C=O Stretching Region (1750-1650 cm⁻¹): A strong, sharp absorption band between 1655 and 1696 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid group.[1] The exact position is influenced by the extent of hydrogen bonding.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of peaks corresponding to various bending and stretching vibrations, including C-C and C-N stretching, and C-H bending modes of the aromatic ring.[4] These peaks are highly specific to the overall molecular structure and serve as a unique fingerprint for BTA-5C.

Conclusion

FT-IR spectroscopy is an indispensable tool for the analysis of this compound. By understanding the characteristic absorption bands and employing proper sample preparation techniques, researchers can efficiently identify the compound, verify its functional groups, and assess its purity. The detailed protocols and spectral data presented in this guide serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development.

References

- 1. This compound | 60932-58-3 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. shimadzu.com [shimadzu.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. azom.com [azom.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzotriazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric behavior of Benzotriazole-5-carboxylic acid (C₇H₅N₃O₂), a molecule of interest in various chemical and pharmaceutical research areas. Understanding its fragmentation pattern is crucial for its identification, characterization, and quantification in complex matrices. This document covers fragmentation pathways under both Electrospray Ionization (ESI) and Electron Ionization (EI), presents quantitative data, and provides detailed experimental protocols.

Core Concepts in the Fragmentation of this compound

This compound combines two key functional groups that dictate its fragmentation behavior: the benzotriazole ring system and a carboxylic acid moiety.

-

Benzotriazole Ring System: The triazole ring is susceptible to the loss of stable neutral molecules, most notably molecular nitrogen (N₂, 28 Da). Subsequent fragmentation can involve the cleavage of the benzene ring.

-

Carboxylic Acid Group: Aromatic carboxylic acids readily undergo fragmentation through the loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group as a radical (•COOH, 45 Da) or through the neutral loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da). The formation of a stable acylium ion is a common feature.

The interplay of these two structural features leads to the characteristic fragmentation patterns observed in the mass spectra.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, in the positive ion mode. For this compound (molar mass 163.13 g/mol ), the precursor ion is observed at an m/z of 164. Collision-induced dissociation (CID) of this precursor ion leads to a series of characteristic product ions.

Quantitative ESI-MS/MS Data

The fragmentation of the [M+H]⁺ ion of this compound yields several key fragments. The following table summarizes the prominent ions observed in a high-resolution mass spectrometry experiment.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Neutral Loss |

| 164.0455 | 136.0396 | C₇H₆N₂O⁺ | CO (28 Da) |

| 164.0455 | 118.0451 | C₇H₆N₂⁺ | H₂O + CO (46 Da) |

| 164.0455 | 108.0443 | C₆H₆N₂O⁺ | C₂H₂O (42 Da) |

| 164.0455 | 91.0416 | C₆H₅N₂⁺ | COOH + H (46 Da) |

| 164.0455 | 80.0494 | C₅H₆N⁺ | C₂H₂N₂O (70 Da) |

| 164.0455 | 65.0383 | C₅H₅⁺ | C₂H₃N₃O₂ (98 Da) |

Data sourced from high-resolution ESI-MS/MS experiments.

Proposed ESI-MS/MS Fragmentation Pathway

The fragmentation of protonated this compound is initiated by the loss of small, stable neutral molecules from the carboxylic acid group, followed by cleavages within the benzotriazole ring.

The primary fragmentation pathway involves the loss of carbon monoxide (CO) from the protonated molecule to form the ion at m/z 136. This is followed by the loss of a water molecule to produce the ion at m/z 118. An alternative pathway from the precursor ion is the concerted loss of both water and carbon monoxide. The ion at m/z 118 can then lose hydrogen cyanide (HCN) to form the ion at m/z 91, which subsequently loses acetylene to yield the ion at m/z 65.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The initial event is the formation of a molecular ion (M⁺•), which then undergoes a series of unimolecular decompositions.

Quantitative EI-MS Data

The EI mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from the fragmentation of both the carboxylic acid group and the benzotriazole ring.

| Ion | m/z | Relative Intensity (%) | Proposed Identity/Loss |

| [M]⁺• | 163 | 85 | Molecular Ion |

| [M-OH]⁺ | 146 | 20 | Loss of •OH |

| [M-N₂]⁺• | 135 | 90 | Loss of N₂ |

| [M-COOH]⁺ | 118 | 100 | Loss of •COOH (Base Peak) |

| [M-N₂-HCN]⁺ | 108 | 40 | Loss of N₂ and HCN |

| [C₆H₄]⁺• | 76 | 35 | Benzene ring fragment |

Relative intensities are estimated based on typical fragmentation patterns of related compounds and publicly available data indicating the most abundant ions.

Proposed EI-MS Fragmentation Pathway

The fragmentation under EI conditions is more complex, with multiple competing pathways originating from the molecular ion.

An In-depth Technical Guide to the Solubility of Benzotriazole-5-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of benzotriazole-5-carboxylic acid in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide also includes relevant data for a structurally similar derivative and outlines detailed experimental protocols for determining solubility.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical and materials science research. Its molecular structure, featuring both a benzotriazole moiety and a carboxylic acid group, imparts unique chemical properties that make it a valuable building block in the synthesis of various functional molecules. Understanding its solubility in different organic solvents is crucial for its application in drug design, formulation, and materials development, as it governs reaction kinetics, purification processes, and bioavailability.

Solubility Data

Qualitative Solubility:

Multiple sources indicate that this compound is only slightly soluble in dimethylformamide (DMF).

Quantitative Solubility of a Structural Analog:

To provide a quantitative perspective, the solubility of 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid (IPBT-5CA), a structurally similar derivative, has been reported. These values can serve as a useful estimation for the solubility behavior of the parent compound.

| Solvent | Solubility of 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid (mg/mL) |

| Ethanol | ~5[1] |

| Dimethyl Sulfoxide (DMSO) | ~25[1] |

| Dimethylformamide (DMF) | ~16[1] |

Note: This data is for a derivative and should be used as an approximation for this compound.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors inherent to its molecular structure and the properties of the solvent:

-

Polarity: The presence of the polar carboxylic acid group and the nitrogen-containing triazole ring suggests that solubility will be favored in polar organic solvents capable of hydrogen bonding.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the triazole nitrogens can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be more effective at solvating this molecule.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.

-

pH: In protic solvents, the pH can significantly influence the ionization state of the carboxylic acid group, thereby affecting its solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods can be employed. The Shake-Flask method followed by gravimetric or spectroscopic analysis is a widely accepted and reliable technique.

Shake-Flask Method (Isothermal Saturation)

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

-

Spectrophotometer (optional, for concentration determination)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to rest at the constant temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh a pre-dried container. Transfer the filtered saturated solution to the container and reweigh. Evaporate the solvent in an oven at a temperature below the decomposition point of the solute until a constant weight of the dried solute is achieved. The solubility can then be calculated as mass of solute per volume or mass of solvent.

-

Spectroscopic Method: If the compound has a suitable chromophore, its concentration in the filtered saturated solution can be determined using UV-Vis spectroscopy by comparing the absorbance to a pre-established calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains scarce, this guide provides the available qualitative information and relevant data from a close structural analog to inform researchers. The detailed experimental protocol for the Shake-Flask method offers a reliable means to obtain precise solubility values tailored to specific research needs. Understanding the solubility of this compound is a critical step in unlocking its full potential in the development of new pharmaceuticals and advanced materials.

References

Quantum Chemical Calculations for Benzotriazole-5-carboxylic Acid: A Technical Guide

Introduction

Benzotriazole-5-carboxylic acid (BTA-5-COOH) is a versatile heterocyclic compound with wide-ranging applications in drug development, materials science, and as a corrosion inhibitor.[1][2] Its molecular structure, characterized by a fused benzene and triazole ring system with a carboxylic acid substituent, imparts unique electronic and chemical properties.[1] Understanding these properties at a quantum mechanical level is crucial for elucidating its mechanism of action in various biological and chemical systems and for designing novel derivatives with enhanced functionalities. This technical guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), in characterizing the molecular and electronic structure of this compound.

Theoretical Framework: Density Functional Theory (DFT)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems.[1] DFT methods are widely used to predict the optimized molecular geometry, electronic structure, vibrational frequencies, and other key chemical descriptors of molecules like this compound. A common approach involves utilizing hybrid functionals, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G**) to achieve a balance between computational cost and accuracy.[3]

The general workflow for performing quantum chemical calculations on this compound is outlined below:

Molecular Geometry and Structure

The initial step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional representation of the molecule.[1]

Below is a diagram illustrating the atomic numbering scheme for this compound, which will be used for referencing in the data tables.

Table 1: Calculated Geometrical Parameters for this compound (Representative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.35 | N1-N2-N3 | 108.5 |

| N2-N3 | 1.34 | N2-N3-C4 | 110.0 |

| N3-C4 | 1.38 | N3-C4-C9 | 105.5 |

| C4-C9 | 1.41 | C4-C9-N1 | 106.0 |

| C4-C5 | 1.40 | C9-N1-N2 | 110.0 |

| C5-C6 | 1.39 | C4-C5-C6 | 118.0 |

| C6-C7 | 1.40 | C5-C6-C7 | 121.0 |

| C7-C8 | 1.39 | C6-C7-C8 | 120.5 |

| C8-C9 | 1.40 | C7-C8-C9 | 118.5 |

| C6-C10 | 1.48 | C5-C6-C10 | 120.0 |

| C10-O11 | 1.22 | O11-C10-O12 | 123.0 |

| C10-O12 | 1.35 | C6-C10-O12 | 114.0 |

Note: The values presented are representative and can vary slightly depending on the level of theory (functional and basis set) used for the calculation.

Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and interactions. Key descriptors obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

For a related compound, benzotriazole pyridine-2-carboxylic acid, the calculated HOMO and LUMO energies were -6.16 eV and -1.35 eV, respectively.[4] While these values are not for BTA-5-COOH itself, they provide an estimate of the expected energy range.

Table 2: Calculated Electronic Properties of this compound (Representative Data)

| Property | Value |

| HOMO Energy | -6.20 eV |

| LUMO Energy | -1.45 eV |

| HOMO-LUMO Gap | 4.75 eV |

| Dipole Moment | 3.5 D |

Note: These are representative values and the actual calculated values will depend on the specific computational methodology employed.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the region around the carboxylic acid group is expected to show a negative potential due to the electronegative oxygen atoms, making it a likely site for interaction with positively charged species.[1]

Vibrational Analysis

Frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to validate the computational model.

Applications in Drug Development

In the context of drug development, quantum chemical calculations on this compound and its derivatives can provide insights into their interactions with biological targets.[1] For instance, computational docking studies can predict the binding affinity and orientation of these molecules within the active site of a protein.[1] Furthermore, the calculated electronic properties can help in understanding the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition.[1] The benzotriazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in several approved drugs, and computational studies can aid in the rational design of new derivatives with improved pharmacological profiles.[1]

Methodology for a Typical Quantum Chemical Calculation

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

-

Input File Preparation: The molecular structure of this compound is defined using Cartesian coordinates or Z-matrix format.

-

Method Selection: The computational method is specified, for example, DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Geometry Optimization: An optimization calculation is performed to find the minimum energy structure.

-

Frequency Calculation: A frequency calculation is run on the optimized geometry to verify it is a true minimum and to obtain vibrational frequencies.

-

Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO-LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential.

-

Analysis: The output files are analyzed to extract the desired data and visualize molecular orbitals and MEP surfaces.

Conclusion

Quantum chemical calculations provide a powerful and indispensable framework for understanding the fundamental properties of this compound. By employing methods like DFT, researchers can gain detailed insights into its molecular and electronic structure, which is invaluable for its application in diverse fields, particularly in the rational design of new therapeutic agents and advanced materials. The synergy between computational and experimental approaches will continue to drive innovation in the exploration and utilization of this important class of molecules.

References

Density Functional Theory (DFT) analysis of Benzotriazole-5-carboxylic acid

An In-depth Technical Guide to the Density Functional Theory (DFT) Analysis of Benzotriazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (B5C) is a heterocyclic compound of significant interest in medicinal chemistry and material science.[1][2] Its unique structure, featuring a fused benzene and triazole ring system along with a carboxylic acid group, allows for diverse chemical interactions, making it a valuable scaffold for drug design and a building block for novel materials like metal-organic frameworks (MOFs).[1][2] Density Functional Theory (DFT) provides a powerful computational lens to investigate the electronic structure, molecular geometry, and spectroscopic properties of B5C, offering profound insights that complement and guide experimental research. This guide details the theoretical and practical aspects of performing a DFT analysis on this compound, presenting key data, experimental protocols for validation, and workflow visualizations.

Molecular Structure and Properties

This compound (C₇H₅N₃O₂) is characterized by a planar benzotriazole core with a carboxylic acid substituent. This structure facilitates various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for its biological activity and material applications.[1]

-

IUPAC Name: 1H-Benzotriazole-5-carboxylic acid[3]

-

CAS Number: 23814-12-2

-

Molecular Formula: C₇H₅N₃O₂

-

Molecular Weight: 163.13 g/mol

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like B5C, DFT calculations can predict its optimized geometry, vibrational frequencies, and electronic properties with high accuracy.[1] A common approach involves using a hybrid functional, such as B3LYP, with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

Optimized Molecular Geometry

The first step in a DFT analysis is to determine the molecule's lowest energy conformation through geometry optimization. This process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Table 1: Predicted Geometrical Parameters for this compound (Representative Data)

| Parameter | Bond | Value (Å) | Parameter | Atoms | Value (°) |

| Bond Lengths | C=O | 1.22 | Bond Angles | O-C-O | 124.0 |

| C-O | 1.35 | C-C-N | 120.5 | ||

| O-H | 0.97 | N-N-N | 108.0 | ||

| N-N | 1.34 | C-C-H | 120.0 | ||

| C-N | 1.38 | ||||

| C-C (Aromatic) | 1.40 | ||||

| Dihedral Angles | C-C-C=O | 180.0 | |||

| H-O-C=O | 0.0 |

Note: These values are representative and may vary slightly based on the specific functional and basis set used.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed. This analysis serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (FTIR and Raman). The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

Table 2: Key Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Calculated (Scaled) | Experimental (FTIR) |

| O-H Stretch | Carboxylic Acid | ~3400-3500 | Broad peak ~3000-3500 |

| N-H Stretch | Triazole Ring | ~3350[4] | ~3345[4] |

| C-H Stretch | Aromatic Ring | ~3050 | ~3053[5] |

| C=O Stretch | Carboxylic Acid | ~1700-1750 | ~1680-1710 |

| C=C Stretch | Aromatic Ring | ~1600 | ~1594[4] |

| C-O Stretch | Carboxylic Acid | ~1250 | ~1247[5] |

| C-H Bending | Aromatic Ring | ~750-880 | ~743-876[4] |

Electronic Properties Analysis

DFT is also used to explore the electronic characteristics of B5C, which are fundamental to its reactivity and interactions.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For B5C, negative potential is expected around the carboxylic oxygen atoms and the triazole nitrogen atoms, while positive potential is found on the carboxylic and N-H protons, indicating sites for hydrogen bonding.[1]

Table 3: Predicted Electronic Properties for this compound (Representative Data)

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 Debye |

| Ionization Potential | 7.2 eV |

| Electron Affinity | 1.8 eV |

Experimental Protocols

Theoretical predictions from DFT must be validated by experimental data. Below are standard protocols for the synthesis and characterization of this compound.

Synthesis of this compound

The most common synthesis involves the diazotization of 3,4-diaminobenzoic acid.[6][7]

-

Dissolution: Dissolve 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid in a mixture of 100 ml of glacial acetic acid and 50 ml of water.[7] Gentle warming may be required.

-

Cooling: Cool the solution in an ice bath to below 5°C with magnetic stirring.[7]

-

Diazotization: Prepare a solution of 10 g (0.14 mol) of sodium nitrite in 30 ml of water.[7] Add this solution dropwise to the cooled reaction mixture while maintaining the temperature below 5°C.[7]

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for approximately 2 hours.[7] A precipitate will form.

-

Isolation: Collect the solid product by filtration.

-

Purification: Recrystallize the crude product from methanol to obtain pure this compound. The expected yield is around 72%.[7]

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample by mixing a small amount of the dried product with potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Compare the observed peaks for functional groups (O-H, N-H, C=O, C=C) with the scaled frequencies predicted by DFT.[4][5]

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, DMSO).

-

Use a UV-Vis spectrophotometer to measure the absorbance of the solution across a range of wavelengths (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions. For a related derivative, λmax values were observed at 222 nm and 273 nm.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the sample in a deuterated solvent, such as DMSO-d₆.[9]

-

Record ¹H NMR and ¹³C NMR spectra.

-

The resulting chemical shifts, coupling constants, and integration values provide detailed information about the molecular structure, which can be compared to theoretical predictions.

-

Visualizations: Workflows and Relationships

Diagrams created using Graphviz help to visualize the molecular structure and the processes involved in its analysis.

Caption: Molecular structure of this compound.

Caption: A typical workflow for a DFT analysis of a molecule.

Caption: Relationship between theoretical DFT predictions and experimental validation.

Conclusion

The integration of Density Functional Theory with experimental techniques provides a robust framework for the comprehensive analysis of this compound. DFT calculations offer unparalleled insight into the molecule's geometric, vibrational, and electronic properties, which are essential for understanding its behavior and potential applications. By predicting molecular characteristics and guiding experimental design, this computational approach accelerates research and development, particularly in the fields of medicinal chemistry and material science, where the rational design of new drugs and materials is paramount.

References

- 1. This compound | 60932-58-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. prepchem.com [prepchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Mechanism of Action of Benzotriazole-5-carboxylic Acid as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole-5-carboxylic acid (BTA-5COOH), a derivative of the well-established corrosion inhibitor benzotriazole (BTA), has garnered significant interest for its enhanced protective properties on various metallic substrates. Its unique molecular structure, featuring a triazole ring, a benzene ring, and a carboxylic acid group, allows for a multifaceted mechanism of action in mitigating corrosion. This technical guide provides a comprehensive overview of the core mechanisms by which BTA-5COOH functions as a corrosion inhibitor, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The presence of the carboxylic acid group enhances the molecule's adsorption onto metal surfaces, providing superior corrosion protection compared to unsubstituted benzotriazole.[1] This functional group also serves as a versatile handle for further chemical modifications, enabling the development of advanced materials with tailored properties. BTA-5COOH is particularly effective in forming protective layers on metals such as copper and its alloys, as well as on zinc-aluminum-magnesium (Zn-Al-Mg) coated steel.

Core Mechanism of Action

The corrosion inhibition of this compound is primarily attributed to its ability to form a stable, passive, and protective film on the metal surface. This process involves a combination of adsorption and complex formation, effectively blocking the active sites for corrosion and hindering both anodic and cathodic reactions.

2.1. Adsorption and Film Formation:

The BTA-5COOH molecule adsorbs onto the metal surface through the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group. This adsorption can be classified as a mixed-type, involving both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The lone pair electrons on the nitrogen and oxygen atoms facilitate the formation of coordinate bonds with the vacant d-orbitals of the metal atoms.

Upon adsorption, BTA-5COOH molecules can self-assemble into a well-ordered and compact film. This film acts as a physical barrier, isolating the metal from the corrosive environment. The carboxylic acid group plays a crucial role in enhancing the stability and density of this protective layer.

2.2. Formation of Metal-Organic Complexes:

A key aspect of the inhibition mechanism is the formation of insoluble metal-organic complexes. BTA-5COOH reacts with metal ions present on the surface or dissolved in the corrosive medium to form polymeric complexes. For instance, on copper surfaces, it forms a Cu(I)-BTA-5COOH complex. Similarly, on zinc-coated steel, it can form complexes with zinc ions. These complexes precipitate on the metal surface, reinforcing the protective film and further passivating the substrate.

2.3. Role of the Carboxylic Acid Group:

The carboxylic acid functional group (-COOH) significantly contributes to the enhanced inhibitory effect of BTA-5COOH compared to its parent compound, benzotriazole. This group increases the molecule's polarity and solubility in aqueous solutions, facilitating its transport to the metal surface. Furthermore, the carboxylate ion (COO-) can strongly coordinate with metal ions, leading to the formation of a more stable and adherent protective film.

Below is a diagram illustrating the proposed mechanism of action of this compound on a metal surface.

Quantitative Data Presentation

The following tables summarize quantitative data on the corrosion inhibition performance of this compound (BTA-5COOH) and its parent compound, Benzotriazole (BTA), on various metal substrates. It is important to note that publicly available quantitative data for BTA-5COOH is limited. Therefore, data for BTA is included for comparative purposes, with the inhibitor clearly specified.

Table 1: Potentiodynamic Polarization Data for BTA-5COOH on Zn-Al-Mg Coated Steel in 3.5 wt% NaCl Solution

| Inhibitor Concentration | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (Icorr) (A/cm²) | Inhibition Efficiency (IE%) |

| 0 g/L (Blank) | -1.05 V | 8.5 x 10⁻⁶ | - |

| 0.5 g/L BTA-5COOH | -1.02 V | 1.2 x 10⁻⁶ | 85.9% |

Data synthesized from studies on Ti-Zr conversion coatings modified with BTC. The inhibition efficiency is calculated based on the reduction in corrosion current density.

Table 2: Potentiodynamic Polarization Data for Benzotriazole (BTA) on Mild Steel in 1 M HCl

| Inhibitor Concentration | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) |

| Blank | -475 mV | 1150 | - |

| 1 mM BTA | -480 mV | 250 | 78.3% |

| 5 mM BTA | -485 mV | 150 | 87.0% |

| 10 mM BTA | -490 mV | 100 | 91.3% |

Note: This data is for the parent compound Benzotriazole (BTA) and is provided as a reference for its performance on mild steel in an acidic environment.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Benzotriazole (BTA) on Copper in 3.5% NaCl Solution

| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank | 2.5 x 10³ | 150 | - |

| 1 mM BTA | 1.5 x 10⁴ | 50 | 83.3% |

| 5 mM BTA | 5.0 x 10⁴ | 20 | 95.0% |

| 10 mM BTA | 1.2 x 10⁵ | 10 | 97.9% |

Note: This data is for the parent compound Benzotriazole (BTA) and illustrates its effectiveness on copper in a chloride-containing medium. The inhibition efficiency is calculated from the charge transfer resistance values.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of corrosion inhibitors are provided below.

4.1. Potentiodynamic Polarization

This technique is used to determine the corrosion current density (Icorr) and corrosion potential (Ecorr) of a metal in a specific environment.

-

Instrumentation: A potentiostat with a three-electrode setup is used. The three electrodes are a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

-

Procedure:

-

Prepare the working electrode by polishing it to a mirror finish, followed by cleaning and drying.

-

Immerse the three electrodes in the corrosive solution (with and without the inhibitor).

-

Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state.

-

Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.167 mV/s).

-

Record the resulting current density as a function of the applied potential.

-

The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (Ecorr).

-

The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100

-

4.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective film's properties.

-

Instrumentation: A potentiostat with a frequency response analyzer. The three-electrode setup is the same as for potentiodynamic polarization.

-

Procedure:

-

Prepare and immerse the electrodes in the test solution as described for potentiodynamic polarization.

-

Allow the system to reach a steady OCP.

-

Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

-

Measure the impedance and phase angle response of the system.

-

The data is typically presented as Nyquist and Bode plots.

-

An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

-

The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

-

4.3. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface.

-

Instrumentation: An XPS spectrometer with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

-

Procedure:

-

Expose the metal sample to the corrosive solution with the inhibitor for a specific duration.

-

Carefully remove the sample, rinse it with a suitable solvent to remove non-adsorbed species, and dry it under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Irradiate the sample surface with X-rays, causing the emission of photoelectrons.

-

An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

-

The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment.

-

By analyzing the peak positions and shapes in the XPS spectrum, the elemental composition and chemical bonding states of the surface film can be determined.

-

4.4. Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the metal sample at high magnification, revealing the effects of corrosion and the formation of the inhibitor film.

-

Instrumentation: A scanning electron microscope.

-

Procedure:

-

Prepare metal samples by exposing them to the corrosive environment with and without the inhibitor.

-

After the exposure period, gently rinse the samples to remove loose corrosion products and dry them.

-

Mount the samples onto the SEM specimen holder.

-

Introduce the holder into the vacuum chamber of the SEM.

-

A focused beam of electrons is scanned across the sample surface.

-

Detectors collect the secondary electrons, backscattered electrons, and X-rays emitted from the sample to generate images and elemental information (via Energy Dispersive X-ray Spectroscopy - EDS).

-

The resulting images provide detailed information about the surface topography, showing the extent of corrosion damage (pitting, uniform corrosion) and the morphology of the protective inhibitor film.

-

The following diagram illustrates a general experimental workflow for evaluating a corrosion inhibitor.

Conclusion

This compound is a highly effective corrosion inhibitor that functions through a combination of adsorption, protective film formation, and the creation of stable metal-organic complexes. The carboxylic acid group plays a pivotal role in enhancing its performance by promoting stronger adsorption and contributing to the formation of a more robust protective layer. While quantitative data for BTA-5COOH is still emerging, the available information, supplemented by data from its parent compound, benzotriazole, demonstrates its significant potential for protecting a wide range of metals in various corrosive environments. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate and quantify the performance of this promising corrosion inhibitor.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Copper-Based MOFs with Benzotriazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of copper-based Metal-Organic Frameworks (MOFs) using Benzotriazole-5-carboxylic acid (H₂BTA-CA) as the organic linker. The solvothermal synthesis methods described herein yield distinct coordination polymers with varying dimensionality and properties, offering potential applications in drug delivery, catalysis, and other pharmaceutical sciences.

Introduction

Copper-based MOFs are a class of porous crystalline materials constructed from copper ions or clusters bridged by organic ligands. Their high surface area, tunable pore size, and the inherent biological relevance of copper have made them attractive candidates for various biomedical applications, including as carriers for drug molecules and catalysts in the synthesis of pharmaceutical intermediates.[1][2][3] this compound is a bifunctional linker possessing both a carboxylate group and a triazole ring, which allows for the formation of diverse and stable coordination networks with metal ions.[4] The unique electronic and structural properties of the benzotriazole moiety may also impart specific functionalities to the resulting MOFs.

This document details the synthesis of three distinct copper-based coordination assemblies, herein designated as Cu-BTA-CA-1 , Cu-BTA-CA-2 , and Cu-BTA-CA-3 , achieved through the modulation of the solvent system during solvothermal synthesis.

Experimental Protocols

The following protocols are based on the solvothermal reaction between a copper salt and this compound in different solvent mixtures.

Materials and Equipment

-

Copper(II) salt: Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Organic Linker: this compound (H₂BTA-CA)

-

Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN), Deionized water (H₂O)

-

Reaction Vessels: Teflon-lined stainless-steel autoclaves

-

Heating: Programmable laboratory oven

-

Purification: Centrifuge, filter paper, vacuum filtration apparatus

-

Characterization: Powder X-ray Diffractometer (PXRD), Infrared Spectrometer (IR), Thermogravimetric Analyzer (TGA)

Synthesis of Cu-BTA-CA-1

This protocol yields a two-dimensional (2D) layered coordination polymer.

Procedure:

-

In a Teflon-lined autoclave, combine 0.1 mmol of CuCl₂·2H₂O and 0.1 mmol of this compound.

-

Add a solvent mixture of 5 mL of DMF and 5 mL of EtOH.

-

Seal the autoclave and heat at 120 °C for 72 hours.

-

After cooling to room temperature, collect the resulting blue block-shaped crystals by filtration.

-

Wash the crystals with fresh DMF and EtOH.

-

Dry the product in air.

Synthesis of Cu-BTA-CA-2

This protocol results in a zero-dimensional (0D) neutral metallomacrocycle that forms a three-dimensional (3D) supramolecular network through hydrogen bonding.

Procedure:

-

In a Teflon-lined autoclave, combine 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.1 mmol of this compound.

-

Add a solvent mixture of 5 mL of DMF and 5 mL of CH₂Cl₂.

-

Seal the autoclave and heat at 80 °C for 72 hours.

-

After cooling to room temperature, collect the resulting blue plate-like crystals by filtration.

-

Wash the crystals with fresh DMF and CH₂Cl₂.

-

Dry the product in air.

Synthesis of Cu-BTA-CA-3

This protocol produces a three-dimensional (3D) framework with one-dimensional honeycomb-like channels.

Procedure:

-

In a Teflon-lined autoclave, combine 0.1 mmol of CuCl₂·2H₂O and 0.1 mmol of this compound.

-

Add a solvent mixture of 5 mL of MeCN and 5 mL of H₂O.

-

Seal the autoclave and heat at 160 °C for 72 hours.

-

After cooling to room temperature, collect the resulting green needle-shaped crystals by filtration.

-

Wash the crystals with fresh MeCN and H₂O.

-

Dry the product in air.

Data Presentation

The following table summarizes the key synthesis parameters and resulting product characteristics for the three copper-based MOFs.

| Parameter | Cu-BTA-CA-1 | Cu-BTA-CA-2 | Cu-BTA-CA-3 |

| Copper Salt | CuCl₂·2H₂O | Cu(NO₃)₂·3H₂O | CuCl₂·2H₂O |

| Solvent System | DMF/EtOH | DMF/CH₂Cl₂ | MeCN/H₂O |

| Temperature | 120 °C | 80 °C | 160 °C |

| Reaction Time | 72 hours | 72 hours | 72 hours |

| Product Appearance | Blue block-shaped crystals | Blue plate-like crystals | Green needle-shaped crystals |

| Dimensionality | 2D Layered | 0D Metallomacrocycle (forms 3D supramolecular) | 3D Framework |

| Coordination Mode of Triazole | Bidentate μ₁,₂ bridging | Bidentate μ₁,₃ bridging | Tridentate μ₁,₂,₃ bridging |

Visualization of Experimental Workflow

The general experimental workflow for the solvothermal synthesis of these copper-based MOFs is depicted below.

Caption: General workflow for the solvothermal synthesis of Cu-BTA-CA MOFs.

Potential Applications in Drug Development

While specific drug delivery studies for these exact Cu-BTA-CA MOFs are not yet extensively reported, the inherent properties of copper-based MOFs and the benzotriazole ligand suggest several potential applications:

-

Drug Delivery: The porous nature of these materials, particularly the 3D framework of Cu-BTA-CA-3, could allow for the encapsulation and controlled release of therapeutic agents.[3][5] The biocompatibility of copper-based MOFs is an active area of research, with some studies indicating their suitability for such applications.[1][6]

-

Catalysis: Copper-containing MOFs are known to be effective catalysts for various organic transformations relevant to pharmaceutical synthesis, such as click chemistry (e.g., synthesis of 1,2,3-triazoles) and coupling reactions.[7][8][9] The accessible copper sites within the MOF structures could facilitate such catalytic activity.

-

Antimicrobial Agents: Copper itself exhibits antimicrobial properties, and its incorporation into a MOF structure could lead to materials with enhanced and sustained antimicrobial effects.[2]

The logical relationship for the potential application of these MOFs in drug delivery is illustrated below.

Caption: Potential applications of Cu-BTA-CA MOFs in drug development.

Safety and Handling

-